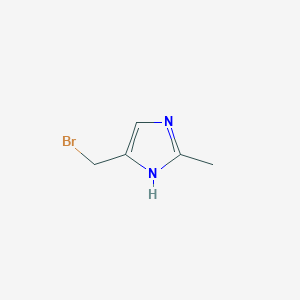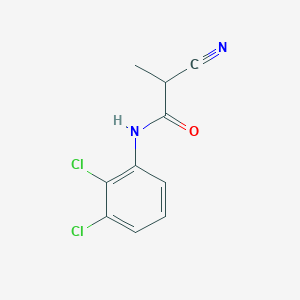![molecular formula C12H24N2O2 B13566206 tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-[2-(1-aminocyclopentyl)ethyl]carbamate is a chemical compound with the molecular formula C10H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclopentyl moiety, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(1-aminocyclopentyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-[2-(1-aminocyclopentyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates and other derivatives.
Wissenschaftliche Forschungsanwendungen
tert-ButylN-[2-(1-aminocyclopentyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. The molecular pathways involved include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-ButylN-[2-(1-aminocyclopentyl)methyl]carbamate
- tert-ButylN-[2-(1-aminocyclopentyl)propyl]carbamate
- tert-ButylN-[2-(1-aminocyclopentyl)butyl]carbamate
Uniqueness
tert-ButylN-[2-(1-aminocyclopentyl)ethyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the aminocyclopentyl moiety and the tert-butyl group contributes to its stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl N-[2-(1-aminocyclopentyl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-8-12(13)6-4-5-7-12/h4-9,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
GETYYJMBMPJQIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1(CCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


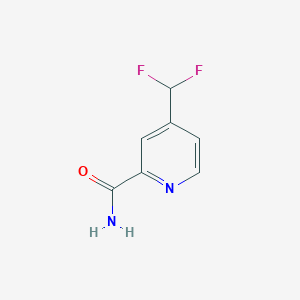
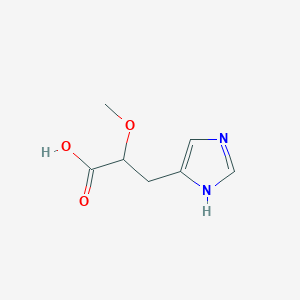
![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)
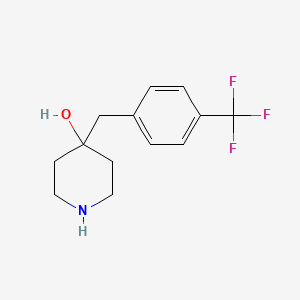
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
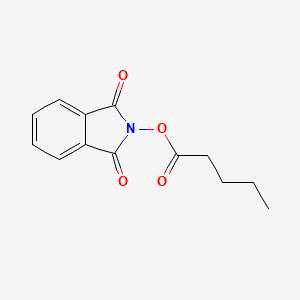
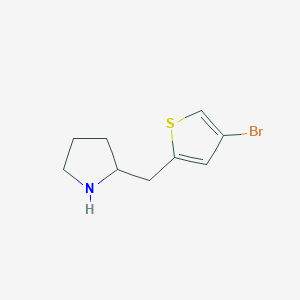
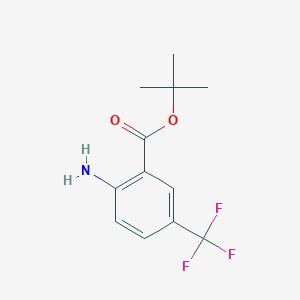
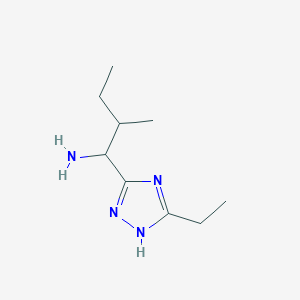
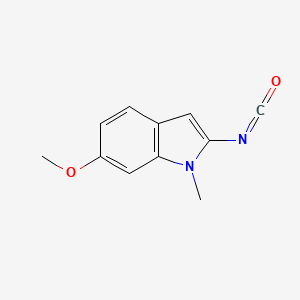
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
![1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B13566211.png)
